

TRV045: A Novel, Non-Opioid Analgesic Candidate Targeting the S1P1 Receptor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TRV045 is an orally available, selective sphingosine-1-phosphate receptor subtype 1 (S1P1R) modulator in development by Trevena, Inc. as a potential first-in-class, non-opioid analgesic for the treatment of neuropathic pain. Preclinical and early clinical data suggest a novel mechanism of action that differentiates it from other S1P receptor modulators. By acting as a sustained agonist at the S1P1 receptor in the central nervous system (CNS) without causing receptor desensitization or downregulation, TRV045 has demonstrated analgesic effects in models of neuropathic pain.[1] Phase 1 studies have established a favorable safety and tolerability profile, notably absent of the lymphopenia commonly associated with other drugs in this class.[2] This guide provides a comprehensive overview of the core science, mechanism, and current data for TRV045.

Introduction to S1P1R and Neuropathic Pain

Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. It represents a significant unmet medical need, as current therapies, including opioids and gabapentinoids, are often associated with limited efficacy and significant side effects. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a key player in CNS disorders. S1P is a bioactive lipid that signals through five G-protein coupled receptors (S1PRs 1-5).[3]



Emerging evidence implicates elevated S1P levels and S1P1R activation on astrocytes in the spinal cord as a critical driver of neuropathic pain.[4][5] Nerve injury leads to increased S1P, which activates S1P1R on astrocytes, promoting neuroinflammatory processes that contribute to central sensitization and pain maintenance.[6][7][8] Therefore, modulating this pathway presents a promising non-opioid therapeutic strategy.

Mechanism of Action of TRV045

TRV045 is a highly selective S1P1 receptor modulator designed for CNS penetration.[3][9] Its proposed analgesic mechanism centers on its unique interaction with the S1P1 receptor, which differs fundamentally from other S1P modulators like fingolimod.

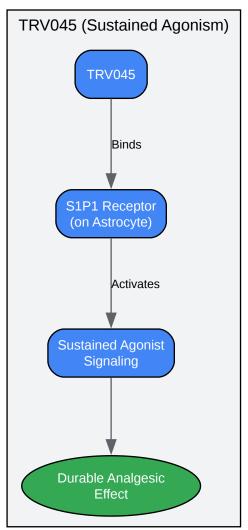
Sustained Agonism without Receptor Desensitization

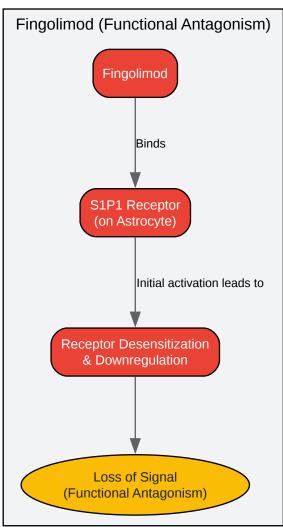
Preclinical research indicates that **TRV045** acts as a sustained agonist at the S1P1 receptor.[9] Unlike fingolimod, which leads to initial receptor agonism followed by receptor internalization, functional desensitization, and protein reduction, **TRV045** does not appear to cause these adaptive changes.[9][10] This sustained agonism is believed to be the underlying mechanism for its durable analgesic effects.[9] Studies in mice have shown that even after 14 days of repeated dosing, **TRV045** did not cause S1P1R functional desensitization or protein reduction in key CNS pain processing centers, such as the spinal cord and periaqueductal gray.[1][9] In contrast, fingolimod treatment resulted in significant receptor desensitization and an approximate 30% reduction in S1P1R protein.[9][10]

Modulation of Astrocyte-Mediated Neuroinflammation

The primary cellular target for **TRV045**'s analgesic effect in the CNS is believed to be the astrocyte.[8] In response to nerve injury, S1P1R activation on astrocytes can trigger the release of pro-inflammatory cytokines, driving a neuroinflammatory state that sensitizes neurons and perpetuates pain.[5][6] While the precise downstream signaling of **TRV045**'s agonism is still under investigation, preclinical studies with other S1P1R modulators suggest that inhibiting this pro-inflammatory signaling can rebalance cytokine profiles, potentially by enhancing the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), to attenuate neuropathic pain.[4][6] Trevena has also conducted nonclinical studies showing **TRV045** has an anti-inflammatory effect on astrocytes, dampening the inflammatory response of these cells.







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Caption: Differentiated mechanism of TRV045 vs. Fingolimod at the S1P1 receptor.

Preclinical Evidence

TRV045 has demonstrated significant efficacy and a favorable safety profile in multiple nonclinical models of neuropathic pain.

Efficacy in Neuropathic Pain Models

TRV045 has been evaluated in validated rodent models of diabetic peripheral neuropathy (DPN) and chemotherapy-induced peripheral neuropathy (CIPN). In these studies, orally administered **TRV045** reversed thermal hyperalgesia and reduced mechanical and cold



stimulus-evoked nociception in a dose-related manner.[3][9][11] These analgesic effects were observed after both acute and repeated daily dosing for 7 days.[9]

Preclinical Safety Profile

A key differentiating feature of **TRV045** is its safety profile. In nonclinical studies, **TRV045** did not cause lymphopenia (a reduction in circulating lymphocytes), a characteristic side effect of systemically acting S1P receptor modulators like fingolimod.[3][12] Furthermore, at or above pharmacologically active doses, **TRV045** produced no changes in blood pressure, heart rate, or respiratory function.[3][11]

Preclinical Study	Model	Key Finding	Citation	
Neuropathic Pain	Diabetic Peripheral Neuropathy	Reversed thermal hyperalgesia.	[2][3][11]	
Neuropathic Pain	Chemotherapy- Induced Peripheral Neuropathy (CIPN)	Reduced mechanical and cold stimulus-evoked nociception.	[3][9][11]	
Receptor Occupancy	Mouse CNS Tissue	TRV045 (repeated dosing) did not cause S1P1R desensitization or protein reduction.	[9][10]	
Safety Pharmacology	Rodent Models	Not associated with lymphopenia, changes in blood pressure, heart rate, or respiration.	[3][11][12]	
Epilepsy	ivPTZ Seizure Threshold Test (Mouse)	30mg/kg dose significantly increased time to first myoclonic twitch (31.6s vs 26.0s for vehicle).	[9]	



Clinical Development and Data

TRV045 has completed a three-part Phase 1 study and two proof-of-concept (POC) studies in healthy volunteers.

Phase 1 Program

A randomized, double-blind, placebo-controlled Phase 1 study evaluated the safety, tolerability, and pharmacokinetics (PK) of **TRV045** in healthy volunteers.[2] The program consisted of a Single Ascending Dose (SAD) phase, a food-effect phase, and a Multiple Ascending Dose (MAD) phase.[2] The results demonstrated a favorable tolerability profile and a PK profile supportive of once-daily dosing.[2]

Proof-of-Concept (POC) Studies

Two POC studies were conducted to evaluate CNS target engagement and pharmacodynamic effects.

- Target Engagement (Pain Model) Study: This study used a validated capsaicin-induced model of neuropathic pain. TRV045 demonstrated a statistically significant, dose-dependent analgesic effect, reducing mechanical allodynia at doses of 150mg and 300mg compared to placebo.[3]
- Transcranial Magnetic Stimulation (TMS) Study: This study assessed the pharmacodynamic effects of TRV045 on cortical excitability. The results provided statistically significant evidence of CNS activity as measured by EEG power spectral analysis, confirming that TRV045 penetrates the CNS and engages its target.[11][13]

Clinical Safety and Tolerability

Across all clinical studies to date, **TRV045** has been well tolerated.[2]

- No serious adverse events (SAEs) or drug-related discontinuations have been reported.[11]
- There have been no reports of clinically significant lymphopenia, bradycardia, or changes in blood pressure or ECG intervals.[2]



• The most common adverse events reported were mild and included headache, somnolence, dizziness, and fatigue.[2]

Clinical Study	Design	N	Doses	Key Findings	Citation
Phase 1	SAD, MAD, Food-Effect	89	Single and multiple ascending doses	Well tolerated, no SAEs, no lymphopenia. PK supports once-daily dosing.	[2]
Target Engagement POC	Randomized, double-blind, placebo- controlled, 4- way crossover	25	Single doses: 50mg, 150mg, 300mg, Placebo	Statistically significant, dose-dependent reduction in capsaicin-induced mechanical allodynia at 150mg and 300mg.	[3][11]
TMS POC	Randomized, double-blind, placebo- controlled, 2- way crossover	25	250mg daily for 4 days	Statistically significant evidence of CNS activity via EEG. Confirmed CNS penetration and target engagement.	[11][13]



Experimental Protocols Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This preclinical model is designed to mimic the neuropathy experienced by patients undergoing chemotherapy.[14]

- Species/Strain: C57BL/6J mice are commonly used.[14]
- Induction: Neuropathy is induced by intermittent intraperitoneal (i.p.) or intravenous (i.v.)
 injections of a chemotherapeutic agent, such as paclitaxel. A typical regimen involves doses
 of 2-8 mg/kg administered every other day for several doses to mimic a cycle of
 chemotherapy.[15]
- Assessment: Following induction, pain-like behaviors are assessed.
 - Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments.[14]
 - Cold Allodynia: The response to a drop of acetone applied to the plantar surface of the paw is measured (e.g., duration of licking/biting).[14][15]
 - Thermal Hyperalgesia: Latency to withdraw from a radiant heat source is measured.
- TRV045 Administration: TRV045 or vehicle is administered orally, and behavioral assessments are performed at specified time points post-dosing.[9]

Human Capsaicin-Induced Pain Model

This is a validated translational model used to induce a state of hyperalgesia and allodynia in healthy volunteers to test the efficacy of analgesic compounds.[16][17][18]

- Subject Population: Healthy adult volunteers.
- Induction: A precise amount of capsaicin (e.g., 100-250 micrograms) is injected intradermally into a specified area, typically the volar forearm.[16] This induces a localized burning



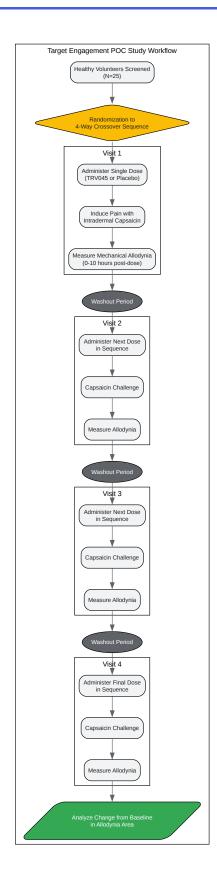




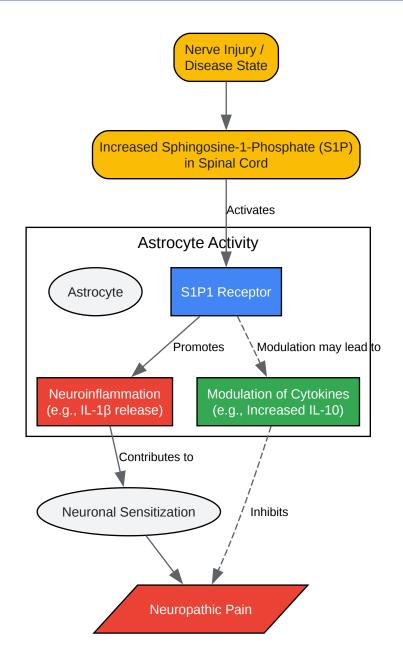
sensation (primary hyperalgesia) and a surrounding area of increased sensitivity to mechanical stimuli (secondary hyperalgesia or allodynia).

- Assessment of Mechanical Allodynia: The area of secondary hyperalgesia is "mapped" by applying von Frey filaments of a specific force to the skin, moving from outside the sensitized area inwards until the subject reports a change in sensation to pain or sharpness. The area is traced and calculated.[3][11]
- Study Design (TRV045 POC): The study employed a randomized, double-blind, placebo-controlled, four-way crossover design. Each subject received single doses of TRV045 (50mg, 150mg, 300mg) and placebo on four separate occasions. Allodynia was assessed over 10 hours following the dose.[3][11]









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